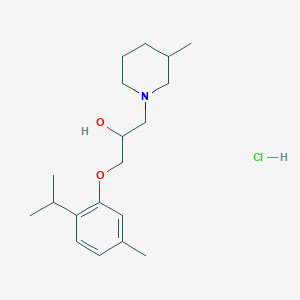
N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, commonly known as DCNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a selective inhibitor of protein kinase C (PKC) and its role in the regulation of cellular signaling pathways.
Scientific Research Applications
DCNP has been extensively studied for its potential applications in scientific research. One of the primary uses of DCNP is as a selective inhibitor of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, which plays a crucial role in the regulation of cellular signaling pathways. DCNP has been shown to inhibit the activity of this compound in vitro and in vivo, making it a promising tool for studying the role of this compound in various cellular processes.
Mechanism of Action
DCNP exerts its inhibitory effects on N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine by binding to the regulatory domain of the enzyme, thereby preventing its activation by diacylglycerol (DAG) and other activators. This results in the inhibition of downstream signaling pathways that are regulated by this compound, including those involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DCNP has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on this compound, DCNP has been shown to inhibit the activity of other enzymes such as protein kinase A (PKA) and cAMP phosphodiesterase. DCNP has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DCNP for lab experiments is its selectivity for N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, which allows researchers to study the role of this enzyme in various cellular processes. However, DCNP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on DCNP. One area of interest is the development of new analogs of DCNP with improved selectivity and potency. Another area of interest is the use of DCNP as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the cellular signaling pathways regulated by N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine and the role of DCNP in these pathways.
Conclusion:
In conclusion, DCNP is a chemical compound that has gained significant attention in scientific research due to its potential applications as a selective inhibitor of this compound and its role in the regulation of cellular signaling pathways. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCNP have been discussed in this paper. Further research on DCNP is needed to fully understand its potential applications in scientific research and as a therapeutic agent.
Synthesis Methods
DCNP can be synthesized through a series of chemical reactions involving the condensation of 3,4-dichloroaniline and 5-nitropyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure DCNP.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-9-3-1-7(5-10(9)13)15-11-4-2-8(6-14-11)16(17)18/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGWKIBAWGZKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dimethoxy-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4949511.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4949523.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)

![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)

![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide](/img/structure/B4949565.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4949566.png)
![3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)


![5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol](/img/structure/B4949618.png)
